N-[(4-bromophenyl)(pentanamido)methyl]pentanamide
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Overview
Description
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide is a synthetic organic compound with the molecular formula C17H25BrN2O2 It is characterized by the presence of a bromophenyl group and two pentanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)(pentanamido)methyl]pentanamide typically involves the reaction of 4-bromobenzylamine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with pentanamide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to achieve high purity
Yield Optimization: Use of catalysts and optimized reaction conditions to maximize yield
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH) or other strong bases in the presence of nucleophiles
Major Products
Oxidation Products: Bromophenol derivatives
Reduction Products: Phenyl derivatives
Substitution Products: Hydroxyl, amino, or alkyl-substituted derivatives
Scientific Research Applications
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)(pentanamido)methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pentanamido groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)pentanamide
- N-(4-chlorophenyl)pentanamide
- N-(4-fluorophenyl)pentanamide
Uniqueness
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide is unique due to the presence of two pentanamide groups, which can enhance its binding affinity and specificity for certain targets. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C17H25BrN2O2 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C17H25BrN2O2/c1-3-5-7-15(21)19-17(20-16(22)8-6-4-2)13-9-11-14(18)12-10-13/h9-12,17H,3-8H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
BJTYOTDWJCCHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)CCCC |
Origin of Product |
United States |
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